molecular formula C14H19NO3 B13926945 Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate

Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate

Cat. No.: B13926945
M. Wt: 249.30 g/mol
InChI Key: AVWJDOYUECNADH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and methyl esters under controlled conditions. One common method includes the use of a piperidine derivative, which is reacted with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyl and hydroxyl groups provide versatility in chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-18-14(17)12-7-13(16)10-15(9-12)8-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3

InChI Key

AVWJDOYUECNADH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN(C1)CC2=CC=CC=C2)O

Origin of Product

United States

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